Spiro[2.3]hexan-5-ylmethanol
Overview
Description
Spiro[2.3]hexan-5-ylmethanol is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cyclohexane ring through a single shared carbon atom. This compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol . The spirocyclic framework imparts unique chemical and physical properties, making it an interesting subject for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexan-5-ylmethanol can be achieved through several methods. One common approach involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.
Industrial Production Methods
While specific industrial production methods for spiro[2These methods often involve the use of cycloaddition reactions, cyclization reactions, and metal-catalyzed processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexan-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include spirocyclic ketones, aldehydes, and substituted spirocyclic compounds .
Scientific Research Applications
Spiro[2.3]hexan-5-ylmethanol has a wide range of applications in scientific research:
Biology: The unique structure of spirocyclic compounds makes them interesting for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which spiro[2.3]hexan-5-ylmethanol exerts its effects involves its interaction with molecular targets through its spirocyclic framework. This interaction can influence various biochemical pathways, leading to specific biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.3]hexan-4-one
- Dispiro[2.0.2 4.2 3] frameworks
- Dispiro[2.0.3 4.2 3] frameworks
Uniqueness
Spiro[2.3]hexan-5-ylmethanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers a unique combination of stability, reactivity, and potential for functionalization .
Properties
IUPAC Name |
spiro[2.3]hexan-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-6-3-7(4-6)1-2-7/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUPWUFXXHRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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